An In-depth Technical Guide to the Synthesis and Characterization of Acetophenone Oxime
An In-depth Technical Guide to the Synthesis and Characterization of Acetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of acetophenone oxime, a key intermediate in organic synthesis. The document details established experimental protocols, presents key analytical data in a structured format, and illustrates the core chemical processes through workflow diagrams.
Synthesis of Acetophenone Oxime
Acetophenone oxime is commonly synthesized via the condensation reaction of acetophenone with hydroxylamine. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of acetophenone, followed by dehydration to form the oxime.[1] The most prevalent method utilizes hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine for the reaction.[1][2]
Reaction Pathway
The synthesis proceeds as follows: Acetophenone reacts with hydroxylamine (NH₂OH), typically generated in situ from hydroxylamine hydrochloride and a base like sodium acetate or potassium hydroxide, to form an intermediate which then dehydrates to yield acetophenone oxime.[1][2][3]
Caption: Reaction pathway for the synthesis of acetophenone oxime.
Experimental Protocols
Synthesis of Acetophenone Oxime
This protocol is a consolidated method based on established procedures.[1][3][4]
Materials:
-
Acetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)[4]
-
Sodium acetate (anhydrous or trihydrate) or Potassium hydroxide (1.0 - 2.3 eq)[1][3][4]
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2][4]
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and the base (e.g., sodium acetate) in a mixture of an alcohol (e.g., methanol or ethanol) and water.[1][4]
-
Add acetophenone to the flask.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 80°C) for a duration ranging from 20 minutes to 3 hours.[1][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][5]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Add water to the reaction mixture to precipitate the crude product or to prepare for extraction.[4]
-
If a solid precipitates, it can be collected by vacuum filtration.[1] Alternatively, transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (e.g., 3 x 30 mL).[4]
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).[4]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude acetophenone oxime as a white solid.[4]
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as petroleum ether or an ethanol/water mixture.[1][3]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified acetophenone oxime in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a solid using a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, paying close attention to the disappearance of the acetophenone C=O stretch and the appearance of the oxime -OH and C=N stretches.[5]
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) or by direct infusion using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak [M]⁺ or [M-H]⁻.[4][6]
-
Analyze the fragmentation pattern to further confirm the structure.
Characterization Data
Acetophenone oxime exists as a mixture of two geometric isomers, (E) and (Z), with the (E)-isomer typically being the major product.[2][6][7] This isomerism results in two sets of peaks in the NMR spectra, with one set being significantly more intense.[6][8]
Summary of Quantitative Data
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₈H₉NO | [9] |
| Molecular Weight | 135.16 g/mol | [10] |
| Melting Point | 53 - 60 °C | [4][9][11][12] |
| Appearance | White crystalline solid | [4][11] |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| Major Isomer (E) | δ 7.64-7.62 (m, 2H), 7.39-7.37 (m, 3H), 2.30 (s, 3H) | [4] |
| Minor Isomer (Z) | δ 7.94 (d, 2H), 7.52-7.49 (m, 3H), 2.56 (s, 3H) | [8] |
| Oxime OH (DMSO-d₆) | δ ~11.24 (s, 1H) | [6][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| Major Isomer (E) | δ 156.0 (C=N), 136.4, 129.3, 128.5, 126.0 (Aromatic C), 12.4 (CH₃) | [4] |
| IR Spectroscopy (KBr) | ||
| -OH stretch (oxime) | ~3212 cm⁻¹ | [5][6] |
| C=N stretch (imine) | ~1497-1665 cm⁻¹ | [5][6] |
| Aromatic C=C stretch | ~1444-1600 cm⁻¹ | [4] |
| Mass Spectrometry | ||
| Molecular Ion [M-H]⁻ | m/z 134 | [4] |
| Molecular Ion [M]⁺ | m/z 135 | [6] |
Experimental and Analytical Workflow
The overall process from synthesis to structural confirmation follows a logical progression.
Caption: A generalized workflow for the synthesis and characterization.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. arpgweb.com [arpgweb.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. africacommons.net [africacommons.net]
- 8. benchchem.com [benchchem.com]
- 9. Acetophenone oxime(613-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Acetophenone oxime | C8H9NO | CID 5464950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetophenone Oxime 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. 613-91-2 CAS MSDS (Acetophenone oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
